

Nemonoxacin-d3: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

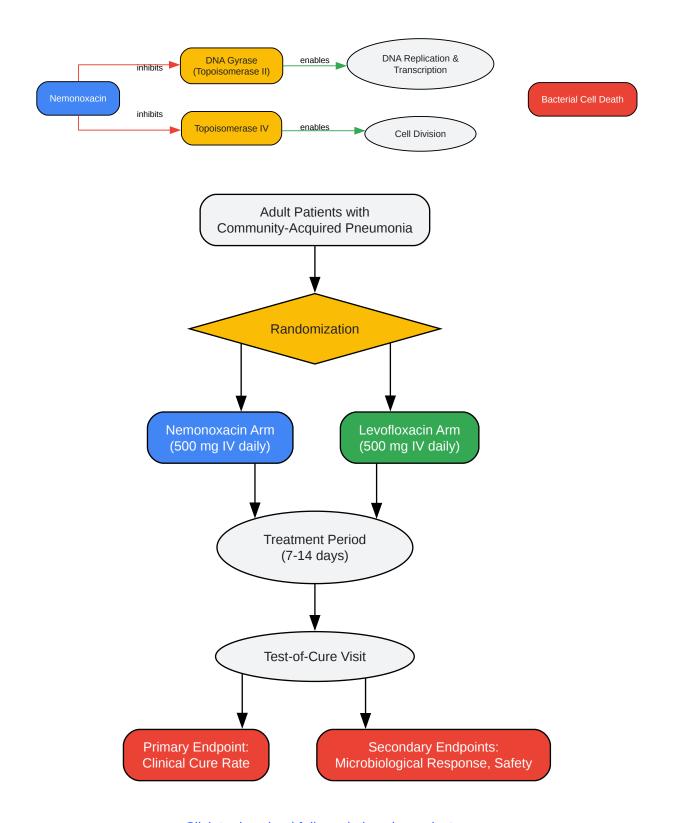
This technical guide provides a comprehensive overview of **Nemonoxacin-d3**, a deuterated form of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document details its chemical properties, mechanism of action, proposed synthesis, and relevant experimental protocols to support further research and development.

Core Compound Identification

A stable isotope-labeled version of Nemonoxacin, **Nemonoxacin-d3**, is a valuable tool in pharmacokinetic and metabolic studies.

Identifier	Value
Compound Name	Nemonoxacin-d3
Molecular Formula	C20H22D3N3O4
CAS Number	Not publicly available
Parent Compound	Nemonoxacin
Parent CAS Number	378746-64-6[1][2][3][4]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases


Nemonoxacin exerts its potent bactericidal activity by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] This dual-targeting mechanism is crucial for its broad-spectrum efficacy, including activity against resistant pathogens.

The inhibition of these enzymes disrupts critical cellular processes:

- DNA Gyrase Inhibition: Prevents the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.
- Topoisomerase IV Inhibition: Interferes with the separation of interlinked daughter chromosomes following DNA replication, thereby halting cell division.

This dual-action mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2] The structural modifications in Nemonoxacin, such as the C-8 methoxy group, enhance its binding affinity to these target enzymes, even in bacteria with mutations that confer resistance to other quinolones.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nemonoxacin | C20H25N3O4 | CID 11993740 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Nemonoxacin-d3: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401436#nemonoxacin-d3-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com